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Compound of Interest

Compound Name: Tutin

Cat. No.: B1205418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Tutin is a potent neurotoxin found in plants of the Coriaria genus. It is a sesquiterpene lactone

that acts as a non-competitive antagonist of glycine receptors, leading to severe convulsant

effects. This technical guide provides a comprehensive overview of the chemical, physical, and

toxicological properties of Tutin, along with detailed experimental protocols and visualizations

of its mechanism of action. The information presented is intended to support researchers,

scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties
Tutin is a white, odorless crystalline solid. Its chemical and physical properties are summarized

in the table below.
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Property Value Reference

IUPAC Name

(1aS,1bR,2R,5S,6S,6aR,7R,7

aR,8R)-1b,6-dihydroxy-6a-

methyl-8-(prop-1-en-2-

yl)hexahydrospiro[2,5-

methanooxireno[1]

[2]cyclopenta[1,2-d]oxepine-

7,2'-oxiran]-3(2H)-one

Molecular Formula C₁₅H₁₈O₆

Molecular Weight 294.30 g/mol

CAS Number 2571-22-4

Melting Point 209-212 °C

Solubility

Water: Sparingly

solubleEthanol:

SolubleMethanol:

SolubleChloroform:

SolubleDMSO: Soluble

Appearance White, odorless crystals

Table 1: Chemical and Physical Properties of Tutin

Toxicological Properties
Tutin is a highly toxic compound. The primary mechanism of toxicity is through the antagonism

of inhibitory glycine receptors in the central nervous system. This leads to a state of

hyperexcitability, resulting in convulsions and, in severe cases, death.

Species
Route of
Administration

LD₅₀ (mg/kg) Reference

Mouse Intraperitoneal 3.0

Table 2: Acute Toxicity of Tutin (LD₅₀)
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Note: Comprehensive LD₅₀ data for other species and routes of administration is not readily

available in the public domain.

Mechanism of Action and Signaling Pathway
Tutin exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the

glycine receptor (GlyR), a ligand-gated chloride ion channel. Glycine is the primary inhibitory

neurotransmitter in the spinal cord and brainstem.

Glycine Receptor Antagonism
Under normal physiological conditions, the binding of glycine to its receptor opens the chloride

channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron.

This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus

mediating an inhibitory effect.

Tutin binds to a site on the GlyR that is distinct from the glycine binding site, and in doing so, it

prevents the channel from opening, even when glycine is bound. This non-competitive

antagonism blocks the inhibitory signal, leading to disinhibition and excessive neuronal firing.

Downstream Signaling Effects
The blockade of inhibitory glycinergic neurotransmission by Tutin results in a cascade of

downstream effects, contributing to neuronal hyperexcitability:

Increased Neuronal Firing: The primary consequence of GlyR antagonism is an increase in

the firing rate of postsynaptic neurons.

Elevated Intracellular Calcium: The increased neuronal activity leads to the opening of

voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺).

Activation of CREB: The rise in intracellular Ca²⁺ can activate various signaling pathways,

including the phosphorylation and activation of the cAMP response element-binding protein

(CREB).[2] Phosphorylated CREB (pCREB) is a transcription factor that can modulate the

expression of genes involved in neuronal plasticity and survival.

The following diagram illustrates the signaling pathway affected by Tutin.
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Tutin's antagonistic effect on the glycine receptor signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the

characterization and analysis of Tutin.

Determination of Melting Point
Objective: To determine the melting point range of a solid Tutin sample.

Materials:

Melting point apparatus (e.g., Mel-Temp or similar)

Capillary tubes (sealed at one end)

Tutin sample (finely powdered)

Spatula

Mortar and pestle (optional, for powdering the sample)
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Procedure:

Ensure the Tutin sample is dry and finely powdered. If necessary, gently grind the crystals in

a mortar and pestle.

Pack a small amount of the powdered Tutin into the open end of a capillary tube to a depth

of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to

compact the powder.

Place the packed capillary tube into the heating block of the melting point apparatus.

Set the heating rate to a rapid setting initially to obtain an approximate melting point range.

Allow the apparatus to cool below the approximate melting point.

Prepare a new sample and heat the block again, but this time at a slower rate (1-2 °C per

minute) as the temperature approaches the expected melting point.

Record the temperature at which the first liquid appears (the beginning of melting) and the

temperature at which the entire solid has turned into a clear liquid (the end of melting). This

range is the melting point of the sample.

Determination of Acute Oral Toxicity (LD₅₀) in Rodents
(Up-and-Down Procedure - UDP)
Objective: To determine the median lethal dose (LD₅₀) of Tutin following oral administration to a

rodent species (e.g., rats). This protocol is a guideline and should be adapted based on specific

institutional and regulatory requirements (e.g., OECD Guideline 425).

Materials:

Tutin

Vehicle for administration (e.g., water, saline, or a suitable oil)

Experimental animals (e.g., Sprague-Dawley rats, typically one sex, often females)

Oral gavage needles
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Syringes

Animal balance

Cages with appropriate housing conditions

Procedure:

Dose Preparation: Prepare a stock solution of Tutin in the chosen vehicle. Subsequent

dilutions are made from this stock to achieve the desired dosing concentrations.

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days

prior to the study.

Fasting: Fast the animals overnight (with access to water) before dosing.

Dosing:

The first animal receives a dose one step below the best estimate of the LD₅₀. If no prior

information is available, a default starting dose (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 1750,

or 2000 mg/kg) is used.

Administer the dose by oral gavage. The volume administered should be kept constant by

varying the concentration of the dosing solution.

Observation:

Observe the animal closely for the first 30 minutes, periodically for the first 24 hours (with

special attention during the first 4 hours), and daily thereafter for a total of 14 days.

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes,

respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity

and behavior pattern.

Subsequent Dosing (Up-and-Down Method):

If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).
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If the animal dies, the dose for the next animal is decreased by the same factor.

A minimum of 48 hours should elapse between dosing each animal to allow for the

observation of delayed toxicity.

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the

outcomes (survival or death) at the different dose levels.

The following diagram illustrates the workflow for the Up-and-Down Procedure for LD₅₀

determination.
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Workflow for LD₅₀ determination using the Up-and-Down Procedure.
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Patch-Clamp Electrophysiology for Glycine Receptor
Antagonism
Objective: To characterize the inhibitory effect of Tutin on glycine-evoked currents in neurons.

Materials:

Cultured neurons (e.g., spinal cord neurons) or brain slices

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for patch pipettes

Pipette puller

Perfusion system

External and internal pipette solutions

Glycine

Tutin

Procedure:

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of

3-5 MΩ when filled with the internal solution.

Cell Preparation: Place the coverslip with cultured neurons or the brain slice in the recording

chamber on the microscope stage and continuously perfuse with external solution.

Whole-Cell Configuration:

Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with

the cell membrane.

Rupture the membrane patch under the pipette tip to achieve the whole-cell recording

configuration.
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Data Acquisition:

Clamp the cell at a holding potential of -60 mV.

Apply glycine (e.g., 100 µM) for a short duration (e.g., 2 seconds) using the perfusion

system to evoke an inward chloride current (at this holding potential with a low intracellular

chloride concentration).

After establishing a stable baseline of glycine-evoked currents, co-apply Tutin at various

concentrations with glycine.

Record the currents in the absence and presence of different concentrations of Tutin.

Data Analysis:

Measure the peak amplitude of the glycine-evoked currents.

Calculate the percentage of inhibition of the glycine current by each concentration of

Tutin.

Plot a concentration-response curve and determine the IC₅₀ value for Tutin's inhibition of

the glycine receptor.

Western Blot for CREB Phosphorylation
Objective: To determine if Tutin treatment leads to an increase in the phosphorylation of CREB

in neuronal cells.

Materials:

Cultured neuronal cells

Tutin

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system (e.g., chemiluminescence imager)

Procedure:

Cell Treatment: Treat cultured neuronal cells with Tutin at various concentrations and for

different time points. Include an untreated control.

Cell Lysis: Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay.

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and

separate the proteins by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-CREB overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and then add the ECL substrate.
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Imaging: Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed

with the anti-total-CREB antibody to normalize the phospho-CREB signal to the total amount

of CREB protein.

Conclusion
This technical guide provides a detailed overview of the properties of Tutin for researchers.

The information on its chemical characteristics, toxicological profile, and mechanism of action,

combined with specific experimental protocols, serves as a valuable resource for those working

with this potent neurotoxin. The provided visualizations of the signaling pathway and

experimental workflows are intended to facilitate a deeper understanding of Tutin's biological

effects. Researchers should always handle Tutin with extreme caution in a controlled

laboratory setting, adhering to all relevant safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1205418?utm_src=pdf-body
https://www.benchchem.com/product/b1205418?utm_src=pdf-body
https://www.benchchem.com/product/b1205418?utm_src=pdf-body
https://www.benchchem.com/product/b1205418?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/6502586_Inhibitory_effects_of_tutin_on_glycine_receptors_in_spinal_neurons
https://pubmed.ncbi.nlm.nih.gov/17303114/
https://pubmed.ncbi.nlm.nih.gov/17303114/
https://www.benchchem.com/product/b1205418#tutin-compound-properties-for-researchers
https://www.benchchem.com/product/b1205418#tutin-compound-properties-for-researchers
https://www.benchchem.com/product/b1205418#tutin-compound-properties-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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